molecular formula C9H8FNO B1356674 2-(4-Fluoro-2-methoxyphenyl)acetonitrile CAS No. 886498-56-2

2-(4-Fluoro-2-methoxyphenyl)acetonitrile

Cat. No.: B1356674
CAS No.: 886498-56-2
M. Wt: 165.16 g/mol
InChI Key: RUIXXRPYOJHKQZ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)acetonitrile (CAS: 850565-37-6) is a nitrile derivative featuring a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the ortho position. Its molecular formula is C₉H₇FNO, with a molecular weight of 163.16 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing nitrile group and aromatic substitution pattern, which influence reactivity and binding properties .

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIXXRPYOJHKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590684
Record name (4-Fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-56-2
Record name (4-Fluoro-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-2-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural similarities to 2-(4-Fluoro-2-methoxyphenyl)acetonitrile, as determined by computational similarity assessments and substituent patterns:

Compound Name CAS Number Similarity Score Key Substituents Molecular Formula Molecular Weight (g/mol)
2-Fluoro-3-methoxybenzonitrile 198203-94-0 0.83 Fluoro (C3), Methoxy (C2) C₈H₅FNO 165.13
2-(2-Fluoro-6-methoxyphenyl)acetonitrile 500912-18-5 0.81 Fluoro (C2), Methoxy (C6) C₉H₇FNO 163.16
4-Ethoxy-2,3-difluorobenzonitrile 126162-96-7 0.80 Ethoxy (C4), Difluoro (C2, C3) C₉H₇F₂NO 195.16
2-(4-(2,2-Difluoroethoxy)phenyl)acetonitrile 1179604-29-5 Difluoroethoxy (C4) C₁₀H₉F₂NO 197.18

Notes:

  • Similarity scores (0.80–0.84) reflect electronic and steric similarities in substitution patterns .
  • The nitrile group (-CN) is a common feature, enhancing electrophilicity and participation in nucleophilic reactions.

Physicochemical Properties

Solubility and Reactivity
  • This compound: Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile group and aromatic ring. Limited solubility in water .
  • Triazole-thioacetonitrile analogs (e.g., 5-R-1,2,4-triazol-3-thioacetonitriles): Exhibit solubility in alkaline solutions and organic solvents, with higher yields in aprotic solvents (e.g., chloroform) due to reduced alkaline hydrolysis .
  • 4-Methoxyphenylacetonitrile (CAS: 104-47-2): Melting point 8°C, density 1.08 g/mL, with similar solubility profiles .
Spectral Characteristics
  • 1H NMR : For triazole-thioacetonitriles, signals for methoxy (-OCH₃) appear at δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
  • IR : Strong absorption bands for -CN (~2240 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) are consistent across analogs .

Quantum Chemical and Reactivity Insights

  • HOMO-LUMO Energies: DFT studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives reveal that non-planar molecular geometries and electron-withdrawing groups (e.g., -CN) lower LUMO energies, enhancing reactivity toward electrophiles .
  • Electron Density Distribution : In this compound, the fluorine atom withdraws electron density, polarizing the aromatic ring and directing nucleophilic attacks to the ortho and para positions relative to the methoxy group .

Biological Activity

Overview

2-(4-Fluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8FNO. It features a fluoro and methoxy group on a phenyl ring, along with an acetonitrile group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The positioning of the fluoro and methoxy groups can significantly influence the compound's binding affinity and specificity, leading to various biological effects. The nitrile group may also participate in nucleophilic addition reactions, further modulating its activity.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives with similar structural motifs demonstrated IC50 values ranging from 0.03 µM to 4.74 µM against cancer cell lines such as H-460 and HT-29. These values suggest a significant potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AH-4600.03
Compound BHT-290.55
Compound CHepG20.33
Compound DSGC-79011.24

Cytotoxicity Studies

In vitro experiments have demonstrated that acetonitrile derivatives, including those related to this compound, can protect against cytotoxic damage induced by chemotherapeutics such as doxorubicin and cisplatin. For example, extracts containing acetonitrile were shown to prevent cytotoxic effects on HEK293 and SHSY5Y cell lines, indicating a protective role against drug-induced cell death .

Table 2: Cytoprotective Effects Against Chemotherapeutics

Extract Concentration (mg/mL)Doxorubicin Survival Rate (%)
0.178.91
2.5112.43

Case Studies

  • Antiproliferative Evaluation : A study evaluating novel compounds with structural similarities to this compound found that modifications at specific positions significantly enhanced antiproliferative activity against lung cancer cells. The best-performing compound exhibited an IC50 value significantly lower than standard treatments, highlighting the potential for developing targeted therapies .
  • Cytoprotective Mechanism : Another investigation focused on the cytoprotective effects of acetonitrile extracts in murine osteoblasts revealed that these extracts could enhance cell survival rates when exposed to chemotherapeutic agents over various incubation periods, suggesting a mechanism of action that warrants further exploration for therapeutic applications .

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